Cas no 2138399-81-0 (1-(6-chloro-7-methyl-3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-amine)

1-(6-chloro-7-methyl-3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 1-(6-chloro-7-methyl-3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-amine
- EN300-726755
- 2138399-81-0
-
- Inchi: 1S/C12H16ClNO/c1-7-3-12-9(5-11(7)13)4-10(6-15-12)8(2)14/h3,5,8,10H,4,6,14H2,1-2H3
- InChI Key: LPIANGDNWKYLCR-UHFFFAOYSA-N
- SMILES: ClC1C(C)=CC2=C(C=1)CC(CO2)C(C)N
Computed Properties
- Exact Mass: 225.0920418g/mol
- Monoisotopic Mass: 225.0920418g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 224
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 35.2Ų
1-(6-chloro-7-methyl-3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-726755-10.0g |
1-(6-chloro-7-methyl-3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-amine |
2138399-81-0 | 95.0% | 10.0g |
$3131.0 | 2025-03-11 | |
Enamine | EN300-726755-5.0g |
1-(6-chloro-7-methyl-3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-amine |
2138399-81-0 | 95.0% | 5.0g |
$2110.0 | 2025-03-11 | |
Enamine | EN300-726755-0.1g |
1-(6-chloro-7-methyl-3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-amine |
2138399-81-0 | 95.0% | 0.1g |
$640.0 | 2025-03-11 | |
Enamine | EN300-726755-0.5g |
1-(6-chloro-7-methyl-3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-amine |
2138399-81-0 | 95.0% | 0.5g |
$699.0 | 2025-03-11 | |
Enamine | EN300-726755-0.05g |
1-(6-chloro-7-methyl-3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-amine |
2138399-81-0 | 95.0% | 0.05g |
$612.0 | 2025-03-11 | |
Enamine | EN300-726755-2.5g |
1-(6-chloro-7-methyl-3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-amine |
2138399-81-0 | 95.0% | 2.5g |
$1428.0 | 2025-03-11 | |
Enamine | EN300-726755-0.25g |
1-(6-chloro-7-methyl-3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-amine |
2138399-81-0 | 95.0% | 0.25g |
$670.0 | 2025-03-11 | |
Enamine | EN300-726755-1.0g |
1-(6-chloro-7-methyl-3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-amine |
2138399-81-0 | 95.0% | 1.0g |
$728.0 | 2025-03-11 |
1-(6-chloro-7-methyl-3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-amine Related Literature
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1. Book reviews
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Ting Yang Hsie,Shu Kuei Huang Food Funct., 2017,8, 1859-1868
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
Additional information on 1-(6-chloro-7-methyl-3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-amine
Comprehensive Overview of 1-(6-chloro-7-methyl-3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-amine (CAS No. 2138399-81-0)
The compound 1-(6-chloro-7-methyl-3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-amine (CAS No. 2138399-81-0) is a chiral benzopyran derivative with significant potential in pharmaceutical and agrochemical research. Its unique structural features, including the 3,4-dihydro-2H-1-benzopyran core and chloro-methyl substitution, make it a versatile intermediate for synthesizing bioactive molecules. Researchers are increasingly interested in this compound due to its relevance in central nervous system (CNS) drug development and enzyme modulation studies.
Recent trends in AI-driven drug discovery have highlighted the importance of small-molecule scaffolds like 1-(6-chloro-7-methyl-3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-amine. Computational models suggest its structural similarity to known GPCR ligands, sparking investigations into its potential as a neurotransmitter receptor modulator. The chiral center at the 3-position also makes it valuable for stereoselective synthesis, a hot topic in green chemistry and asymmetric catalysis.
From a synthetic chemistry perspective, the 6-chloro-7-methyl substitution pattern offers opportunities for cross-coupling reactions, frequently searched in Pd-catalyzed transformations. The compound's amine functionality enables Schiff base formation, a key step in designing metal-organic frameworks (MOFs) for catalysis or sensor applications. These attributes align with growing interest in multifunctional building blocks for materials science.
In pharmacological studies, the benzopyran moiety is recognized for its blood-brain barrier permeability, making CAS No. 2138399-81-0 a candidate for neuroprotective agent research. Current literature emphasizes its potential role in addressing oxidative stress-related disorders, a major focus area in age-related disease research. The methyl group at the 7-position may influence metabolic stability, a critical parameter in druglikeness optimization.
Analytical characterization of this compound typically involves HPLC chiral separation and NMR spectroscopy, techniques frequently queried in structural elucidation forums. Its logP value and hydrogen bond donor/acceptor count make it relevant to discussions about Lipinski's rule of five, a perennial topic in medicinal chemistry communities. Recent patents suggest applications in ion channel modulation, connecting it to pain management research trends.
The environmental fate of such benzopyran derivatives has gained attention due to increased scrutiny of persistent organic pollutants. However, preliminary biodegradation studies indicate that the amine group in 1-(6-chloro-7-methyl-3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-amine may facilitate microbial degradation, aligning with sustainable chemistry initiatives. This aspect is particularly relevant given current searches for eco-friendly synthetic intermediates.
In crystallography research, the compound's hydrogen bonding network has been studied for supramolecular chemistry applications. The chlorine atom contributes to halogen bonding interactions, a phenomenon increasingly explored in crystal engineering. These properties make CAS No. 2138399-81-0 valuable for developing functional materials with tailored solid-state properties.
Safety assessments indicate that proper laboratory handling procedures should be followed when working with this compound, though it doesn't fall under restricted substance categories. Its storage stability and compatibility with common solvents are frequently discussed in process chemistry circles, especially regarding scale-up challenges in API manufacturing.
Future research directions may explore its structure-activity relationships through computational docking studies, a method gaining traction in virtual screening workflows. The compound's scaffold hopping potential could lead to novel heterocyclic systems, addressing current gaps in kinase inhibitor development. These possibilities position 1-(6-chloro-7-methyl-3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-amine as a molecule of continuing interest across multiple scientific disciplines.
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